Cas no 1270414-96-4 (5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile)
5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile
- EN300-1857930
- AKOS006373597
- 1270414-96-4
-
- Inchi: 1S/C10H11FN2O/c11-9-2-1-7(5-8(9)6-12)10(13)3-4-14/h1-2,5,10,14H,3-4,13H2
- InChI Key: FJUBAIMDBLHODQ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C#N)C(CCO)N
Computed Properties
- Exact Mass: 194.08554114g/mol
- Monoisotopic Mass: 194.08554114g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 70Ų
5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1857930-0.05g |
5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile |
1270414-96-4 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1857930-0.1g |
5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile |
1270414-96-4 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1857930-0.25g |
5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile |
1270414-96-4 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1857930-0.5g |
5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile |
1270414-96-4 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1857930-1.0g |
5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile |
1270414-96-4 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1857930-2.5g |
5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile |
1270414-96-4 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1857930-5.0g |
5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile |
1270414-96-4 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1857930-10.0g |
5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile |
1270414-96-4 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1857930-1g |
5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile |
1270414-96-4 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1857930-5g |
5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile |
1270414-96-4 | 5g |
$2858.0 | 2023-09-18 |
5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile Related Literature
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile
Introduction to 5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile (CAS No. 1270414-96-4)
5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 1270414-96-4, this compound represents a unique structural motif that combines a benzonitrile core with functional groups that exhibit potential biological activity. The presence of both an amino group and a hydroxypropyl side chain on the benzene ring introduces a high degree of versatility, making it a valuable scaffold for the design of novel therapeutic agents.
The< strong>benzonitrile moiety is a well-documented pharmacophore in medicinal chemistry, often found in drugs that target various diseases, including cancer and infectious diseases. The fluorine atom at the 2-position of the benzene ring further enhances the electronic properties of the molecule, influencing its reactivity and interactions with biological targets. This combination of features makes 5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile a promising candidate for further exploration in drug discovery.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate enzyme activity. The< strong>1-amino-3-hydroxypropyl side chain in this compound provides a potential binding site for enzymes, allowing for the design of molecules that can selectively interact with specific biological pathways. This has been particularly relevant in the search for new treatments for neurological disorders, where enzyme inhibition plays a critical role.
The< strong>hydroxypropyl group is another key feature that contributes to the compound's potential biological activity. Hydroxyl-containing compounds are frequently found in natural products and have been shown to exhibit a wide range of biological effects. In particular, hydroxypropyl derivatives have been investigated for their ability to enhance drug solubility and bioavailability, which are crucial factors in pharmaceutical development.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into aromatic rings can significantly alter the pharmacokinetic properties of molecules, leading to improved metabolic stability and reduced susceptibility to degradation. This has made fluorinated benzonitriles an attractive class of compounds for drug development.
The< strong>CAS No. 1270414-96-4 identifier ensures that researchers can accurately reference this compound in their publications and patents. This level of specificity is essential for maintaining consistency in scientific literature and facilitating collaboration across different research groups.
The synthesis of< strong>5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Modern techniques such as palladium-catalyzed cross-coupling reactions and enzymatic modifications have enabled chemists to construct this molecule with high precision and yield.
In conclusion, 5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological relevance make it a valuable tool for drug discovery efforts aimed at addressing various therapeutic needs. As research continues to evolve, it is likely that this compound will play an increasingly important role in the development of new treatments.
1270414-96-4 (5-(1-amino-3-hydroxypropyl)-2-fluorobenzonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)